B1575907 Scolopin 1

Scolopin 1

Cat. No.: B1575907
Attention: For research use only. Not for human or veterinary use.
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Description

Scolopin 1 is a 21-amino acid cationic antimicrobial peptide (AMP) originally identified from the venom of the centipede Scolopendra subspinipes mutilans . This peptide exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, making it a compelling subject for research into novel anti-infective agents . Its sequence (FLPKMSTKLRVPYRRGTKDYH) and cationic nature facilitate interaction with microbial membranes, a key mechanism under investigation for its microbicidal effects . Research suggests this compound possesses moderate hemolytic activity, which is a focal point for structure-activity relationship studies aimed at optimizing its therapeutic potential . Beyond its antimicrobial applications, preliminary studies indicate that this compound and related centipede venoms display activity against tumor cells, positioning them as interesting candidates for oncology research . To enable this research, this compound has been successfully produced in a soluble, bioactive form using a SUMO fusion partner system in Escherichia coli , providing a reliable method for recombinant production . Researchers are utilizing this compound to explore innate immunity in arthropods and to develop new antimicrobial peptides with enhanced efficacy and selectivity . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPKMSTKLRVPYRRGTKDYH

Origin of Product

United States

Molecular and Structural Characterization of Scolopin 1

Primary Sequence Analysis and Elucidation

Scolopin 1 is identified as a small cationic peptide. Primary sequence analysis, often performed using techniques like Edman degradation and confirmed by mass spectrometry, has revealed its specific amino acid sequence. The amino acid sequence of this compound is reported as FLPKMSTKLRVPYRRGTKDYH. nih.govuniprot.org It consists of 21 amino acid residues. uniprot.orgnovoprolabs.com

Advanced Spectrometric and Chromatographic Profiling

Isolation and characterization of this compound from centipede venom typically involve chromatographic techniques such as Sephadex gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net These methods are used to purify the peptide from complex venom mixtures. Mass spectrometry, specifically Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is a key technique for determining the molecular mass of the purified peptide and confirming its identity based on the amino acid sequence. nih.govembrapa.br The molecular mass of this compound has been determined to be approximately 2594.9 Da. uniprot.orgnovoprolabs.com

The following table summarizes some key molecular characteristics:

CharacteristicValueMethod UsedSource Organism
Amino Acid Length21 residuesSequence AnalysisScolopendra subspinipes mutilans
Molecular Weight (Avg)2594.03 DaPeptide Property Calculator
Molecular Mass2594.94 DaMALDI-TOF MSScolopendra subspinipes mutilans uniprot.org
SequenceFLPKMSTKLRVPYRRGTKDYHEdman degradation, MALDI-TOF MSScolopendra subspinipes mutilans nih.govuniprot.org
Theoretical pI10.92Peptide Property Calculator

Structural Determinants of Biological Activity

The biological activity of this compound, primarily its antimicrobial function, is intrinsically linked to its structural properties. As a cationic peptide, its positive charge (indicated by its high theoretical pI of 10.92) is a significant factor in its interaction with negatively charged microbial cell membranes. novoprolabs.com The specific sequence and predicted secondary structure elements likely contribute to its ability to bind to and potentially disrupt these membranes, leading to antimicrobial effects. Studies on other antimicrobial peptides suggest that features like amphipathicity (having both hydrophilic and hydrophobic regions) and the formation of alpha-helical structures can be critical for membrane interaction and pore formation, which are common mechanisms of action for AMPs. researchgate.netkoreascience.kr While the precise structural determinants for this compound's activity require further detailed investigation, its cationic nature and amino acid composition are fundamental to its function.

Recombinant Expression and Biosynthesis of Scolopin 1

Strategies for Heterologous Expression and Purification

Heterologous expression in microbial systems, particularly Escherichia coli, has been a primary strategy for producing recombinant Scolopin 1 nih.gov. E. coli is favored due to its well-characterized genetics, rapid growth, and ease of genetic manipulation nih.gov. However, expressing small, often cationic, and sometimes toxic peptides like this compound in E. coli can be challenging, often leading to low yields, inclusion body formation, or degradation by host proteases.

To overcome these limitations, fusion protein technology has been widely applied. The use of Small Ubiquitin-Related Modifier (SUMO) as a fusion partner has proven effective for the expression and purification of this compound in E. coli nih.govuniprot.orgnih.govresearchgate.netuniprot.org. The SUMO tag enhances the solubility and expression levels of the fused protein and can also protect the target peptide from proteolytic degradation uniprot.org.

The general strategy involves cloning the gene encoding this compound into an expression vector in-frame with the sequence for the SUMO protein. This vector is then transformed into an E. coli host strain. Upon induction, the fusion protein, SUMO-scolopin 1, is expressed. This fusion protein is typically expressed in a soluble form, facilitating purification nih.govuniprot.orgnih.gov.

Purification of the soluble SUMO-scolopin 1 fusion protein is commonly achieved using affinity chromatography, specifically Nickel-Immobilized Metal Affinity Chromatography (Ni-IDA), leveraging a histidine tag often incorporated into the SUMO tag nih.govuniprot.orgnih.govresearchgate.net. Following purification of the fusion protein, the SUMO tag is cleaved by a highly specific SUMO protease, which recognizes a site between the SUMO tag and the target peptide nih.govuniprot.orgnih.govuniprot.org. A second purification step, often another passage over a Ni-IDA column, is then performed to separate the cleaved this compound peptide from the SUMO tag and the protease nih.govuniprot.orgnih.gov. This process has been reported to yield the fusion protein with a purity of 95% nih.govuniprot.orgnih.gov.

Optimization of Recombinant Production Systems

Optimizing the recombinant production of this compound involves several factors aimed at maximizing yield and obtaining a functional peptide. The choice of E. coli strain is important; protease-deficient strains like BL21(DE3) are frequently used to minimize degradation of the recombinant protein nih.gov. Strains like Rosetta-gami, which facilitate disulfide bond formation in the cytoplasm, are beneficial for peptides containing cysteine residues, although this compound's sequence does not indicate the presence of disulfide bonds nih.gov.

The SUMO fusion system itself is a significant optimization strategy, promoting soluble expression and improving protein folding uniprot.org. The expression vector used, often based on strong inducible promoters like the T7 promoter (common in pET vectors), plays a crucial role uniprot.org.

Culture conditions, including the growth medium and induction parameters, also require optimization. Using rich media like terrific broth can lead to higher yields of fusion proteins compared to other media. Induction of protein expression typically involves the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) for vectors utilizing the lac operon control. Optimal IPTG concentrations and induction times can vary, but concentrations ranging from 0.01 mM to 1 mM are commonly used, with induction times typically ranging from a few hours.

While high cell density in fermenters can be achieved, it does not always directly correlate with high protein yields, highlighting the need for optimizing parameters such as oxygen transfer rate, air/oxygen flow rate, and medium composition in large-scale production nih.gov.

Reported yield for SUMO-scolopin 1 in one study was 128 mg/L of induced culture.

Production ParameterObservation/ResultSource
Expression HostEscherichia coli nih.govuniprot.orgnih.govnih.gov
Fusion PartnerSUMO nih.govuniprot.orgnih.govresearchgate.netuniprot.org
Expression FormSoluble (as SUMO fusion) nih.govuniprot.orgnih.gov
Purification MethodNi-IDA Chromatography (Affinity) nih.govuniprot.orgnih.govresearchgate.net
Cleavage EnzymeSUMO Protease nih.govuniprot.orgnih.govuniprot.org
Post-Cleavage PurificationReapplication to Ni-IDA nih.govuniprot.orgnih.gov
Fusion Protein Purity95% nih.govuniprot.orgnih.gov
SUMO-scolopin 1 Yield (1L)128 mg

Post-Translational Modifications and Maturation Pathways

In its native source, the venom gland of Scolopendra subspinipes mutilans, this compound is likely synthesized as a larger precursor protein that undergoes post-translational modifications (PTMs) to yield the mature, active peptide. A key maturation step for many peptides derived from larger precursors is proteolytic cleavage, where specific proteases cleave the precursor at defined sites to release the mature peptide. Since this compound is isolated from venom, it is highly probable that it is produced via such a pathway, involving the removal of a signal peptide (for secretion) and possibly propeptide regions.

The recombinant expression strategy utilizing SUMO fusion and subsequent cleavage by SUMO protease effectively mimics this proteolytic maturation step nih.govuniprot.orgnih.govuniprot.org. The SUMO protease specifically cleaves at the junction between the SUMO tag and the N-terminus of the target peptide, releasing this compound with its native N-terminal amino acid nih.govuniprot.orgnih.gov.

Analysis of the amino acid sequence of this compound (H-Phe-Leu-Pro-Lys-Met-Ser-Thr-Lys-Leu-Arg-Val-Pro-Tyr-Arg-Arg-Gly-Thr-Lys-Asp-Tyr-His-OH) reveals the absence of cysteine residues. This indicates that disulfide bond formation, a common and crucial PTM for the structural and functional integrity of many peptides and proteins, is not a relevant modification for this compound itself. Other potential PTMs like amidation, which is common in some antimicrobial peptides, are not explicitly mentioned in the context of recombinant this compound production in the provided information.

Comparative Analysis of Native versus Recombinant Forms

A critical aspect of recombinant protein production is ensuring that the recombinant form is functionally equivalent to the native protein. In the case of this compound, comparisons between the recombinantly produced peptide and synthetic this compound have been conducted, primarily focusing on their biological activity nih.govuniprot.orgnih.gov.

Studies have shown that recombinant this compound produced using the SUMO fusion system exhibits similar antimicrobial properties to synthetic this compound nih.govuniprot.orgnih.gov. This suggests that the recombinant expression and purification strategy successfully yields a peptide that folds correctly and possesses the characteristic biological activity of the native compound.

Minimum inhibitory concentration (MIC) values, a standard measure of antimicrobial potency, have been reported for recombinant this compound against various microorganisms, including E. coli, Staphylococcus aureus, Bacillus dysenteriae, and Candida albicans. While direct side-by-side comparisons of MIC values between native this compound purified directly from centipede venom and recombinant this compound from the same study are not detailed in the provided snippets, the assertion of similar antimicrobial properties implies that the observed MICs for the recombinant form are comparable to those of the native peptide nih.govuniprot.orgnih.gov.

The molecular mass of native this compound has been reported as 2593.9 Da. The theoretical molecular weight calculated from the amino acid sequence of the mature peptide (21 amino acids) is approximately 2594.03 Da. This close agreement in molecular weight between the native and recombinant forms further supports that the recombinant expression system produces the correct mature peptide sequence.

PropertyNative this compoundRecombinant this compoundComparison OutcomeSource
Molecular Mass2593.9 Da~2594.03 Da (Theoretical)Similar
Antimicrobial ActivityPotent broad-spectrumSimilar to syntheticSimilar nih.govuniprot.orgnih.gov
Purity (Recombinant)Not applicable95% (Fusion protein)- nih.govuniprot.orgnih.gov
Expression SourceS. subspinipes mutilansE. coli (Heterologous)Different nih.govuniprot.orgnih.govnih.gov

Mechanisms of Action of Scolopin 1

Membrane-Targeting Modalities

A primary mechanism by which Scolopin 1 exerts its antimicrobial effects is through the direct targeting and disruption of microbial cell membranes. This process involves a sequence of events, including initial binding, pore formation, and permeabilization, which compromise the integrity of the membrane barrier.

This compound is a cationic peptide that actively engages with the membranes of both microbial and, to a lesser extent, mammalian cells. nih.govuniprot.org Its antimicrobial action is potent against a variety of pathogens. uniprot.org Research has determined the Minimum Inhibitory Concentrations (MIC) for this compound against several standard and drug-resistant microbial strains, highlighting its effectiveness. uniprot.org For instance, it shows significant activity against Staphylococcus aureus and Candida albicans. uniprot.org While highly effective against microbes, this compound also displays moderate hemolytic activity, indicating it can interact with the membranes of rabbit and human red blood cells. uniprot.org The mechanism of action for related peptides often involves binding to the surface of bacteria or fungi and interacting with specific membrane components. researchgate.net

Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
MicroorganismStrain TypeMIC (µg/mL)
Escherichia coliStandard12.5
Escherichia coliDrug-Resistant15
Staphylococcus aureusStandard1.2
Staphylococcus aureusDrug-Resistant5.0
Bacillus dysenteriaeStandard & Drug-Resistant7.5
Candida albicansN/A15

A key feature of this compound's interaction with microbial membranes is the formation of pores, which leads to membrane permeabilization and subsequent cell death. researchgate.net This mechanism is a common trait among many antimicrobial peptides. mdpi.com The process generally involves the peptide binding to the membrane, inserting itself into the lipid bilayer, and assembling into transmembrane channels or pores. mdpi.com For other antimicrobial peptides derived from the same centipede, such as Lactoferricin (B1576259) B-like peptide (LBLP), this process has been studied in detail. LBLP was shown to cause fungal membrane permeabilization, leading to cell shrinkage and membrane depolarization. nih.gov This action was attributed to the formation of pores with radii estimated to be between 0.74 nm and 1.4 nm. nih.gov This pore-forming action disrupts the membrane's integrity, leading to the leakage of essential ions and molecules, which is ultimately lethal to the fungal cell. nih.gov The antifungal action of this compound is believed to follow a similar membranolytic pathway involving pore formation. researchgate.net

The initial interaction between cationic antimicrobial peptides like this compound and microbial membranes is largely governed by electrostatic forces. frontiersin.org The surfaces of bacterial and fungal membranes are typically rich in negatively charged molecules, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria. frontiersin.orgnih.gov The positive charge of this compound facilitates a strong electrostatic attraction to these negatively charged membrane components. frontiersin.org This interaction is crucial for the peptide to accumulate at the membrane surface, a prerequisite for subsequent insertion and pore formation. nih.gov This binding can displace divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the outer membrane of Gram-negative bacteria by cross-linking LPS molecules, thereby destabilizing the membrane and promoting peptide uptake. frontiersin.org

Intracellular Biological Pathways and Cellular Responses

Beyond direct membrane disruption, this compound can also enter microbial cells and trigger specific intracellular pathways that contribute to cell death. researchgate.net These mechanisms include the disruption of cellular homeostasis and the activation of programmed cell death cascades.

A significant intracellular mechanism of this compound is its ability to induce the accumulation of reactive oxygen species (ROS) within the target cell. researchgate.netnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are chemically reactive molecules containing oxygen that can cause widespread damage to cellular components when present in excess. nih.govmdpi.com Studies have specifically shown that this compound treatment leads to a buildup of ROS in Candida albicans. nih.gov The importance of this mechanism was confirmed in experiments where the use of a ROS scavenger, N-acetyl cysteine, protected the fungal cells from this compound-induced death, indicating that ROS accumulation is a major factor in its fungicidal activity. nih.gov This induced oxidative stress disrupts normal cellular function and contributes significantly to the peptide's antimicrobial efficacy. researchgate.net

The accumulation of ROS induced by this compound is directly linked to the activation of programmed cell death, or apoptosis, in fungi. researchgate.netnih.gov This apoptotic pathway involves a cascade of molecular events that lead to controlled cellular suicide. nih.gov Research has confirmed that ROS-induced fungal cell death by this compound is associated with apoptosis. nih.gov Further investigation into this mechanism revealed several key apoptotic events. nih.gov

The apoptotic process triggered by this compound includes:

Increased Intracellular Calcium: A rise in the concentration of cytosolic and mitochondrial Ca²⁺, a critical signaling molecule in apoptosis. nih.gov

Mitochondrial Dysfunction: The accumulation of ROS leads to the depolarization of the mitochondrial membrane. nih.gov

Cytochrome c Release: Mitochondrial damage triggers the release of the pro-apoptotic factor cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation: The released cytochrome c subsequently activates intracellular caspases, which are proteases that execute the final stages of apoptosis. nih.gov

This evidence suggests that this compound can serve as a model molecule for targeting and activating apoptotic pathways in fungal pathogens. researchgate.netnih.gov

Key Events in this compound-Induced Apoptotic Pathway in Candida albicans
EventDescriptionReference
ROS AccumulationThis compound induces a significant increase in intracellular Reactive Oxygen Species. nih.gov
Increased Intracellular Ca²⁺Concentrations of calcium ions rise in the cytosol and mitochondria. nih.gov
Mitochondrial DepolarizationThe integrity of the mitochondrial membrane is compromised. nih.gov
Cytochrome c ReleaseThe pro-apoptotic protein cytochrome c is released from mitochondria into the cytosol. nih.gov
Caspase ActivationReleased cytochrome c activates executioner caspases, leading to cell death. nih.gov

Induction of Programmed Cell Death Pathways

Apoptosis Signaling Cascades

The apoptotic pathway initiated by this compound begins with the induction of significant intracellular oxidative stress. researchgate.netnih.gov Research has demonstrated that this compound triggers a substantial accumulation of Reactive Oxygen Species (ROS) within fungal cells. nih.gov The generation of ROS appears to be a primary and crucial step, as the viability of fungal cells can be preserved in the presence of ROS scavengers like N-acetyl cysteine. nih.gov

This accumulation of ROS acts as a key signaling event, leading to subsequent downstream effects that commit the cell to an apoptotic fate. This is confirmed by assays showing hallmarks of apoptosis, such as the externalization of phosphatidylserine (B164497) on the cell membrane and DNA fragmentation, following treatment with this compound. nih.govnih.gov

Mitochondrial Dysfunction and Cytochrome c Release

The ROS generated by this compound directly impacts the integrity and function of mitochondria, which are central regulators of the apoptotic process. researchgate.net The oxidative stress leads to a disruption of calcium ion (Ca2+) homeostasis; studies have shown a marked increase in Ca2+ concentrations within both the cytosol and the mitochondria of treated cells. nih.govnih.gov

This intracellular and intramitochondrial calcium overload, coupled with ROS accumulation, triggers mitochondrial membrane depolarization. nih.gov The loss of the mitochondrial membrane potential is a critical event that compromises the organelle's function and leads to the release of pro-apoptotic factors into the cytosol. nih.govnih.gov The most significant of these factors is cytochrome c. nih.gov Once released from the mitochondrial intermembrane space, cytochrome c becomes available to participate in the activation of the final executionary phase of apoptosis. nih.gov

Table 1: Key Events in this compound-Induced Mitochondrial Dysfunction
Initiating EventKey Molecular ChangeConsequenceReference
This compound ExposureAccumulation of Reactive Oxygen Species (ROS)Induces oxidative stress, acts as a primary apoptotic signal. nih.gov
Oxidative StressIncreased intracellular and mitochondrial Ca2+Disruption of ion homeostasis, further mitochondrial stress. nih.govnih.gov
ROS and Ca2+ OverloadMitochondrial membrane depolarizationLoss of mitochondrial integrity and function. nih.gov
Membrane DepolarizationRelease of cytochrome c into the cytosolInitiation of caspase activation cascade. nih.gov
Caspase Activation Dynamics

The final stage of the apoptotic process mediated by this compound is the activation of caspases, a family of cysteine proteases that execute cell death. nih.gov The cytochrome c released from the mitochondria into the cytosol serves as the catalyst for this activation. nih.gov It participates in the formation of the apoptosome, a protein complex that activates initiator caspases. These initiator caspases, in turn, cleave and activate executioner caspases.

In fungal cells such as C. albicans, the process involves the activation of metacaspases, which are the fungal equivalents of caspases. nih.gov The activation of these proteases leads to the systematic degradation of essential cellular proteins, resulting in the characteristic morphological changes of apoptosis, including chromatin condensation, nuclear fragmentation, and ultimately, cell death. nih.gov

Table 2: Apoptotic Cascade Triggered by this compound
StepDescriptionKey MoleculesReference
1. InitiationThis compound induces the accumulation of ROS in the target cell.Reactive Oxygen Species (ROS) researchgate.netnih.gov
2. Mitochondrial StressROS and Ca2+ overload cause mitochondrial membrane depolarization.Ca2+, Mitochondrial Membrane Potential nih.govnih.gov
3. Pro-apoptotic ReleaseMitochondria release cytochrome c into the cytosol.Cytochrome c nih.gov
4. ExecutionReleased cytochrome c triggers the activation of intracellular caspases/metacaspases.Caspases, Metacaspases nih.govnih.gov

Interference with Essential Intracellular Processes

While the induction of apoptosis is the most thoroughly documented mechanism of action for this compound, many antimicrobial peptides are known to interfere with other essential intracellular processes. nih.gov Some peptides, for instance, can disrupt the synthesis of proteins by targeting ribosomes. nih.gov A peptide named Pinipesin, also isolated from Scolopendra subspinipes, is suggested to act by interfering with protein synthesis. nih.gov However, current research on this compound has not specifically identified or detailed such an alternative mechanism. The primary focus of existing studies has been its potent ability to trigger a mitochondrial-dependent apoptotic pathway.

Receptor-Mediated Interactions and Signaling Transduction

The precise nature of this compound's initial interaction with the cell surface and whether it involves specific receptor binding remains to be fully elucidated. Unlike some other peptides from Scolopendra subspinipes mutilans, such as scolopendrasin VII which interacts with the formyl peptide receptor 1, a specific cell surface receptor for this compound has not been identified.

The available evidence suggests that the signaling cascade is initiated intracellularly following the peptide's entry into the cell. researchgate.net The primary signal transduction event appears to be the generation of ROS, which then orchestrates the downstream signaling pathway involving Ca2+ mobilization, mitochondrial dysfunction, and caspase activation. nih.gov While this represents a robust signaling cascade, it is characterized as a response to induced cellular stress rather than a classical receptor-ligand-mediated pathway. Some related peptides are known to bind to general components of microbial membranes, such as lipopolysaccharides and lipoteichoic acid, which facilitates their action. researchgate.net It is possible this compound utilizes a similar method to interact with and traverse the cell membrane before acting on its intracellular targets.

Spectrum of Biological Activities of Scolopin 1 in Preclinical Models

Antimicrobial Efficacy Against Diverse Microorganisms

Scolopin 1 exhibits broad-spectrum antimicrobial activity, effective against a variety of bacteria and fungi. researchgate.netnih.govuniprot.orgresearchgate.netresearchgate.netnih.gov Its mechanism of action typically involves the disruption of microbial membranes through pore formation or the impairment of intracellular processes. researchgate.net

Antibacterial Potency Against Gram-Positive Strains

Research indicates that this compound possesses relevant antibacterial activity against Gram-positive bacteria. nih.gov Studies have shown its inhibitory effect on the growth of Staphylococcus aureus.

Antibacterial Potency Against Gram-Negative Strains

This compound also demonstrates relevant antibacterial activity against Gram-negative bacteria. nih.gov It has been reported to inhibit the growth of Escherichia coli. Activity against Bacillus dysenteriae has also been observed.

Minimum Inhibitory Concentrations (MICs) for this compound against certain bacterial strains have been reported:

MicroorganismStrainMIC (µg/mL)Source
Escherichia coliStandard strain12.5
Escherichia coliDrug-resistant15
Staphylococcus aureusStandard strain1.2
Staphylococcus aureusDrug-resistant5.0
Bacillus dysenteriaeStandard strain7.5
Bacillus dysenteriaeDrug-resistant7.5

Antifungal Efficacy Against Pathogenic Fungi

This compound shows extensive activity against fungi. researchgate.netnih.govuniprot.orgresearchgate.netresearchgate.netnih.gov It has demonstrated a strong killing effect on Candida albicans. The antifungal mechanism against C. albicans has been linked to the induction of apoptosis, involving mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS).

The minimum inhibitory concentration (MIC) for this compound against Candida albicans is reported as 15 µg/mL.

Activity Against Multi-Drug Resistant Microbial Strains

This compound has shown efficacy against multi-drug resistant microbial strains. It inhibits the growth of multidrug-resistant Staphylococcus aureus. Furthermore, it is effective against drug-resistant strains of Escherichia coli and Bacillus dysenteriae. This compound demonstrates extensive activity against multidrug-resistant or extensively drug-resistant strains. nih.gov

Antineoplastic and Antitumor Effects in Cellular Carcinoma Models

This compound has been reported to exhibit activity against tumor cells. researchgate.netnih.govresearchgate.netnih.gov It is described as having broad-spectrum activities against tumor cells in preclinical investigations. nih.govresearchgate.net Recombinant this compound has shown similar broad-spectrum activities against tumor cells as its synthetic counterpart. nih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

This compound has shown activity against tumor cells. nih.govnih.gov While the search results primarily discuss the antitumor effects of S. subspinipes extracts and other peptides like scolopendrasin VII and scolopentide, this compound is identified as having broad-spectrum activities, including against tumor cells. nih.govnih.gov Apoptosis, or programmed cell death, is a key mechanism by which potential therapeutic agents can inhibit cancer growth. Studies on other centipede-derived compounds, such as scolopendrasin VII, have shown the induction of necrotic cell death in leukemia cells. nih.gov Scolopentide, another peptide from centipedes, has been shown to induce apoptosis in liver cancer cells (HepG2) through a mitochondria-independent pathway, activating death receptors DR4 and DR5 and promoting the expression of FADD, caspase-8, and caspase-3. researchgate.net While direct detailed research findings specifically on this compound's mechanism of apoptosis induction in cancer cell lines were not extensively detailed in the provided search results, its classification as having activity against tumor cells suggests this is an area of investigation. nih.govnih.gov

Differential Susceptibility Across Various Cancer Cell Types

The concept of differential susceptibility of various cancer cell types to therapeutic agents is well-established in cancer research. mdpi.commdpi.comijbs.comfrontiersin.org Different cancer cell lines exhibit varying responses to treatment based on their genetic makeup, signaling pathways, and other biological characteristics. mdpi.commdpi.comijbs.comfrontiersin.org While the provided search results indicate that this compound has activity against tumor cells generally nih.govnih.gov, specific detailed research findings comparing the differential susceptibility of various cancer cell types to this compound treatment were not prominently featured. However, other compounds from Scolopendra subspinipes mutilans, such as certain isoquinoline (B145761) alkaloids, have demonstrated good cytotoxicity against six human cancer cell lines with lower toxicity against normal human liver cells, suggesting a degree of selective toxicity. researchgate.net The broad-spectrum activity of this compound against bacteria, fungi, and tumor cells nih.govnih.gov implies a mechanism that might target fundamental cellular processes present in these diverse organisms, but the extent to which different cancer types exhibit varying sensitivity to this compound requires further detailed study.

Immunomodulatory Properties and Immune Cell Modulation

Beyond its direct effects on target organisms, this compound, like some other AMPs, can also act as an immunomodulator. mdpi.com Immunomodulatory properties involve the ability of a substance to modify the immune response. mdpi.com

Activation and Chemotaxis of Immune Cells (e.g., Neutrophils)

Some AMPs derived from Scolopendra subspinipes, including scolopendrasins III, V, VII, and X, have been reported to act as potent immunomodulators by recruiting neutrophils and macrophages. mdpi.com Specifically, studies have investigated the effects of antimicrobial peptides from Scolopendra subspinipes mutilans on neutrophil activity. These peptides stimulated the chemotactic migration of mouse neutrophils in a manner sensitive to pertussis toxin, indicating involvement of G-proteins. nih.govnih.gov The stimulated neutrophil chemotaxis was found to be mediated by Formyl Peptide Receptor 1 (FPR1), as demonstrated by the blocking effect of an FPR1 antagonist (cyclosporin H) and the ability of the AMPs to stimulate chemotactic migration in FPR1-expressing cells but not in control cells. nih.govnih.gov Activation of ERK and Akt pathways were also observed, contributing to the chemotactic migration of neutrophils induced by these AMPs. nih.govnih.gov While this compound is mentioned as a cationic AMP from centipede venom with broad-spectrum activities nih.govnih.gov, its specific role in activating and inducing chemotaxis of immune cells like neutrophils, distinct from other scolopendrasins, was not explicitly detailed in the provided search results.

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Key Amino Acid Residues for Biological Function

The biological function of Scolopin 1, primarily its antimicrobial and antifungal activities, is mediated through its interaction with microbial membranes. mdpi.comresearchgate.net Key to this interaction are the peptide's cationic charge and amphipathic character. tdl.org

The cationic nature of this compound, conferred by the presence of multiple lysine (B10760008) (Lys) and arginine (Arg) residues, facilitates electrostatic attraction and initial binding to the negatively charged surface molecules of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. tdl.orgjmb.or.kr The sequence of this compound contains several Lys and Arg residues (at positions 4, 8, 10, 14, 15, and 18), contributing significantly to its positive charge. novoprolabs.com

The amphipathicity of this compound arises from the segregation of its hydrophobic and hydrophilic amino acid residues on opposite faces of its secondary structure (although the specific 3D structure of this compound is not detailed in the provided information, many AMPs adopt alpha-helical or beta-sheet structures upon interacting with membranes). tdl.orgnih.gov This amphipathic distribution allows the peptide to insert into the lipid bilayer of the microbial membrane, a critical step in membrane disruption and pore formation. mdpi.comtdl.orgresearchgate.net Hydrophobic residues like Phe, Leu, Met, Val, and Tyr in the this compound sequence contribute to this property. novoprolabs.com

De Novo Peptide Design Inspired by this compound Motifs

De novo peptide design involves creating entirely new peptide sequences with desired functions, often inspired by the structural and functional motifs found in natural peptides like AMPs. Given this compound's demonstrated broad-spectrum activity and its structural characteristics (cationicity, amphipathicity, sequence), its motifs could potentially serve as inspiration for designing novel antimicrobial or anticancer peptides.

The principles of de novo design leverage the understanding of how amino acid sequence dictates structure and interaction with biological targets. Computational methods and high-throughput screening can be employed to design and evaluate peptides with optimized properties. koreascience.krmdpi.comnih.gov The success in identifying other active peptides like Scolopendrasin I based on motifs from existing AMPs underscores the potential of this approach. oak.go.kr

Methodological Approaches in Scolopin 1 Research

Isolation and Purification Techniques

The initial steps in studying Scolopin 1 often involve its isolation from natural sources, primarily centipede venom, followed by rigorous purification to obtain a sample of sufficient purity for downstream analyses. Traditional methods for isolating bioactive peptides from animal sources, including centipedes, have historically faced challenges due to the limited quantities available and the complexity of the mixtures. nih.gov

Common extraction techniques employed for animal-derived medicines, which can be adapted for centipede venom, include aqueous extraction, organic solvent extraction, enzymatic hydrolysis, ultrasonic extraction, and freeze-thaw extraction. nih.gov To obtain purified low-molecular-weight peptides like this compound from these crude extracts, further purification steps are necessary. nih.gov

Chromatographic techniques are central to the purification of this compound. These methods separate compounds based on different properties such as charge, size, or hydrophobicity. Techniques reported for purifying peptides from centipedes include Sephadex column gel chromatography (size exclusion chromatography), ion exchange chromatography, and High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). nih.govnih.govmasterorganicchemistry.com

One reported method for purifying this compound involved a combination of Sephadex Gel Chromatography and two steps of RP-HPLC. nih.gov Ion exchange chromatography is effective because this compound is a cationic peptide, allowing it to bind to cation exchange resins. nih.gov Nickel-IDA chromatography has also been successfully used for purifying recombinant this compound expressed as a fusion protein with a His-tag. nih.govresearchgate.net

The effectiveness of purification is typically assessed by techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to check for purity and homogeneity, and mass spectrometry (MS), such as MALDI-TOF MS, for molecular weight determination and sequence verification. nih.gov For recombinant this compound expressed with a SUMO fusion partner, purification to 95% purity has been achieved using Ni-IDA chromatography, followed by cleavage with SUMO protease. nih.govresearchgate.net

Table 1: Examples of Purification Techniques Applied to this compound and Related Peptides

Peptide NameSource OrganismExtraction Method(s)Purification Technique(s)Characterization Method(s)Purity / YieldSource
This compoundScolopendra s. mutilansNot specified (presumably venom/tissue extract)Sephadex Gel Chromatography, Two-step RP-HPLCMALDI-TOF MSNot specified nih.gov
AMP-scolopin 1Scolopendra s. mutilansRecombinant expression in Escherichia coliNi-IDA chromatography (SUMO fusion), SUMO protease cleavageNot specified95% purity nih.govresearchgate.net
ScolopentideScolopendra s. mutilansEnzymatic hydrolysis, Freeze-thaw extractionSephadex G-25 column, Two-step HPLCMS, HPLC98.014% purity nih.gov
Scolopendin IScolopendra s. mutilansNot specifiedCation-exchange chromatography, Two-step RP-HPLCNot specifiedNot specified nih.gov

Molecular Cloning and Gene Expression Methodologies

To overcome the limitations of isolating this compound in small quantities from natural sources, recombinant DNA technology is employed for large-scale production. researchgate.net This involves the molecular cloning of the gene encoding this compound and its expression in suitable host organisms, such as Escherichia coli. nih.govresearchgate.netthermofisher.comresearchgate.net

Molecular cloning of this compound involves identifying and isolating the gene sequence. For peptides from organisms like Scolopendra subspinipes mutilans, this can be facilitated by techniques such as RNA sequencing to identify AMP genes. researchgate.netresearchgate.net Once the gene is identified, it is amplified (e.g., by PCR or RT-PCR if starting from RNA) and inserted into an expression vector. researchgate.net

Expression vectors typically contain a promoter to drive transcription of the cloned gene, a selection marker (e.g., antibiotic resistance) for identifying cells that have taken up the plasmid, and often a sequence for a fusion tag to aid in purification. thermofisher.comgriffith.edu.au Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth and ease of cultivation. thermofisher.com Common E. coli strains like BL21 and its derivatives are often used due to deficiencies in proteases that can degrade foreign proteins. thermofisher.com

To enhance the expression of cloned recombinant proteins, systems like the T7 expression system are frequently used. thermofisher.com In this system, the target gene is cloned downstream of a T7 promoter, and the host strain (e.g., BL21(DE3)) is engineered to express T7 RNA polymerase, often under the control of an inducible promoter like the lacUV5 promoter, which can be induced by IPTG (isopropylthio-β-galactoside). thermofisher.com

Fusion technology, such as using a small ubiquitin-related modifier (SUMO) tag or a His-tag, is commonly applied in the expression of antimicrobial peptides like this compound. nih.govresearchgate.netgriffith.edu.au SUMO fusion can enhance the solubility of the expressed peptide, and the tag can be later cleaved off by a specific protease (e.g., SUMO protease) to obtain the native peptide sequence. nih.govresearchgate.net His-tags facilitate purification using immobilized metal-affinity chromatography (IMAC). griffith.edu.au

Successful cloning and expression are typically confirmed by analyzing protein expression levels using techniques like SDS-PAGE and Western blotting, and verifying the sequence of the expressed peptide.

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are crucial for evaluating the biological activities of this compound, particularly its antimicrobial and potential anti-tumor effects. These assays measure the peptide's impact on the viability, growth, or function of various cell types.

For assessing antimicrobial activity, this compound is tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. mdpi.comresearchgate.netuniprot.org Assays commonly used include:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays: These quantitative assays determine the lowest concentration of this compound that inhibits visible microbial growth (MIC) or kills 99.9% of the initial inoculum (MBC). uniprot.org

Radial diffusion assays: These assays involve placing the peptide in a well on an agar (B569324) plate inoculated with microorganisms and measuring the diameter of the clear zone of inhibition around the well. researchgate.net

Colony count assays: This method quantifies the number of viable microbial colonies after treatment with different concentrations of this compound. researchgate.net

Measurement of membrane disruption or microbial viability: Assays using indicators of membrane integrity or metabolic activity can assess the peptide's effect on cell viability. mdpi.com

Research findings indicate that this compound exhibits antimicrobial activity against various microbes, including Escherichia coli and Staphylococcus aureus, including drug-resistant strains, as well as Candida albicans. researchgate.netuniprot.org

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Selected Microorganisms

Microorganism StrainMIC (µg/ml)Source
Escherichia coli (standard strain)12.5 uniprot.org
Escherichia coli (drug-resistant)15.0 uniprot.org
Staphylococcus aureus (standard strain)1.2 uniprot.org
Staphylococcus aureus (drug-resistant)5.0 uniprot.org
Bordetella dysenteriae (standard strain)7.5 uniprot.org
Bordetella dysenteriae (drug-resistant)7.5 uniprot.org
Candida albicans15.0 uniprot.org

Cell-based assays are also used to investigate the anti-tumor effects of this compound. These may include assays to assess cytotoxicity, cell cycle arrest, and apoptosis in cancer cell lines. mdpi.comresearchgate.net For example, studies have used assays like the CCK8 assay to measure the cytotoxicity of centipede-derived peptides on cancer cells. nih.gov Flow cytometry and staining techniques (e.g., Hoechst staining, Annexin V-FITC/Propidium Iodide co-staining, TUNEL assay) are employed to detect and quantify apoptosis. researchgate.netnih.gov Research suggests that this compound can induce apoptosis in Candida albicans and that other centipede-derived peptides like scolopentide show anti-hepatoma activity by inducing apoptosis in liver cancer cells. researchgate.netnih.gov

Hemolytic activity assays are also performed to assess the potential toxicity of this compound towards mammalian cells, typically using human or rabbit erythrocytes. researchgate.netuniprot.org this compound has been reported to show moderate hemolytic activities against human and rabbit red cells, although some studies on related peptides like scolopendin 1 indicate antimicrobial activity without inducing hemolysis of human erythrocytes. researchgate.netuniprot.orgresearchgate.net

Biophysical Techniques for Ligand-Membrane Interactions

Understanding how this compound interacts with biological membranes is crucial for elucidating its mechanism of action, particularly its antimicrobial effects which often involve membrane disruption. Biophysical techniques provide insights into these interactions at a molecular level. mdpi.comscielo.br

Antimicrobial peptides (AMPs) like this compound are known to interact with the lipid components of microbial membranes. scielo.br The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. researchgate.netscielo.br

Techniques used to study peptide-membrane interactions include:

Liposome-based assays: Using artificial membrane systems like liposomes (lipid vesicles) allows researchers to study the interaction of this compound with membranes of defined lipid composition, mimicking bacterial, fungal, or mammalian cell membranes. Changes in liposome (B1194612) integrity or leakage of encapsulated markers upon peptide addition can indicate membrane disruption.

Surface Plasmon Resonance (SPR): SPR can measure the binding kinetics and affinity of this compound to lipid bilayers immobilized on a sensor surface.

Circular Dichroism (CD) spectroscopy: CD can reveal conformational changes in this compound upon interaction with membranes or membrane-mimicking environments (e.g., micelles or lipid vesicles), providing information about its secondary structure in the presence of lipids.

Fluorescence spectroscopy: Changes in the fluorescence properties of labeled this compound or fluorescent probes incorporated into membranes can provide information about peptide binding, insertion, and effects on membrane fluidity or potential.

Molecular Dynamics (MD) simulations: Computational approaches like MD simulations can provide atomic-resolution insights into the dynamic interactions between this compound and lipid bilayers, helping to visualize and understand processes like membrane insertion and pore formation. remedypublications.com

Research on related AMPs suggests that their mechanisms can involve binding to microbial surfaces, interaction with membrane components, and/or the formation of pores in the cell membrane. researchgate.net Scolopendin 2, a related peptide, is reported to form pores in the microbial plasma membrane, leading to the release of cytoplasmic contents and depolarization of the membrane potential. researchgate.net While specific detailed biophysical studies solely focused on this compound's membrane interaction mechanisms using these advanced techniques were not extensively detailed in the search results, the general methodologies applied to AMPs are relevant for its characterization.

Advanced Microscopy for Subcellular Localization and Cellular Responses

Advanced microscopy techniques are invaluable for visualizing the localization of this compound within cells and observing the cellular responses induced by its presence. These methods allow for the investigation of where this compound targets within a cell and how cells are affected by its activity. plos.org

Fluorescence microscopy is a key technique for determining the subcellular localization of proteins and peptides. unlv.eduresearchgate.net This often involves:

Labeling this compound: this compound can be directly labeled with a fluorescent dye, or if expressed recombinantly, it can be fused to a fluorescent protein (e.g., Green Fluorescent Protein - GFP).

Immunofluorescence microscopy: Antibodies specific to this compound can be used to detect its location within fixed cells. The antibodies are typically labeled with a fluorophore or detected using fluorescently labeled secondary antibodies.

Confocal microscopy: This technique provides high-resolution images with optical sectioning, allowing for the visualization of this compound's distribution within specific cellular compartments and reducing background fluorescence from out-of-focus planes. plos.org

By visualizing this compound's localization, researchers can infer its potential targets and mechanisms. For instance, if this compound is observed to accumulate at the cell membrane of microorganisms, it supports a membrane-targeting mechanism. If it internalizes into mammalian cells, its localization to specific organelles could suggest intracellular targets.

Beyond localization, microscopy is used to observe the morphological changes in cells treated with this compound, particularly in the context of its antimicrobial and anti-tumor activities. For example:

Observing microbial cell damage: Microscopy can reveal changes in bacterial or fungal cell morphology, such as membrane blebbing, cell lysis, or disruption of cellular structures, indicative of antimicrobial activity.

Detecting apoptosis: Techniques like fluorescence microscopy with specific stains (e.g., Hoechst, Annexin V) can visualize nuclear condensation, fragmentation, and other hallmarks of apoptosis in target cells, as observed in studies of this compound's effect on Candida albicans and related peptides on cancer cells. researchgate.netnih.gov

Advanced microscopy, coupled with image analysis software, can also be used for quantitative analysis of localization patterns and cellular responses. Automated systems are being developed to analyze microscopy images and assign proteins to specific subcellular location classes. plos.org

While specific detailed microscopy studies on this compound's subcellular localization in target cells were not extensively found, these general microscopy methodologies are standard in the field for investigating the cellular interactions and effects of bioactive peptides.

Future Research Directions and Translational Perspectives Excluding Clinical

Elucidation of Novel Molecular Targets

While the antimicrobial activity of Scolopin 1 is partly attributed to membrane disruption, a comprehensive understanding of its molecular targets is still evolving. Future research should focus on identifying the specific molecules or pathways that this compound interacts with in various target organisms, including bacteria, fungi, and tumor cells. Given that this compound is a cationic AMP, its initial interaction is likely with negatively charged microbial cell membranes. researchgate.netoak.go.kr However, the specific protein or lipid targets within these membranes or intracellularly remain to be fully characterized.

Research could employ techniques such as pull-down assays, mass spectrometry, and imaging techniques to identify binding partners and cellular localization of this compound within target cells. Investigating the interaction of this compound with specific ion channels, as seen with other centipede venom components like SsmTX-I which targets Kv2.1 ion channels, could reveal additional mechanisms of action, particularly in its effects on tumor cells or other eukaryotic systems. mdpi.comresearchgate.net Comparative studies with other AMPs from S. subspinipes mutilans, such as scolopendins and scolopendrasins, which have shown diverse mechanisms including immunomodulatory effects and induction of apoptosis, could provide clues about potential novel targets for this compound. mdpi.comresearchgate.net

Development of Advanced Delivery Systems for Research Applications

Effective delivery of peptide-based compounds like this compound for research purposes, especially in complex biological systems or in vivo models (excluding clinical applications), presents a challenge. Future research should explore the development of advanced delivery systems to enhance the stability, solubility, and targeted delivery of this compound to specific cells or tissues under investigation.

Potential strategies include the use of nanoparticles, liposomes, or conjugation to targeting moieties. These systems could protect this compound from degradation, improve its pharmacokinetic properties in research settings, and facilitate its entry into target cells. For example, research could investigate if encapsulating this compound in liposomes enhances its delivery to intracellular targets in fungal or tumor cells, potentially reducing off-target effects in complex biological samples. griffith.edu.au Exploring different material compositions and surface modifications for delivery vehicles could optimize the interaction with specific cell types being studied.

Synthetic Biology Approaches for Engineered this compound Variants

Synthetic biology offers powerful tools for designing and engineering peptides with enhanced or altered properties. uanl.mxnih.gov Future research can leverage synthetic biology approaches to create engineered variants of this compound with improved antimicrobial potency, specificity towards certain pathogens or cell types, reduced potential for resistance development in microorganisms, or novel functionalities.

This could involve modifying the amino acid sequence of this compound to alter its charge, hydrophobicity, or secondary structure, which are key determinants of AMP activity. griffith.edu.au Directed evolution or rational design strategies could be employed to generate libraries of this compound variants that are then screened for desired characteristics. For instance, researchers could engineer variants that specifically target the membranes of antibiotic-resistant bacteria or have enhanced ability to induce apoptosis in specific cancer cell lines being studied in vitro. uanl.mx Synthetic biology can also be used to develop microbial cell factories for the efficient and scalable production of this compound and its engineered variants for research purposes. wesleyan.edugriffith.edu.au

Integration of Omics Data for Comprehensive Understanding

To gain a holistic understanding of this compound's effects on biological systems, future research should integrate data from various omics platforms. nih.govmdpi.com This includes genomics, transcriptomics, proteomics, and metabolomics data from target organisms treated with this compound.

Integrating transcriptomics and proteomics data from bacteria or fungi exposed to this compound could reveal the cellular pathways and stress responses activated by the peptide. nih.gov Metabolomics analysis could provide insights into the metabolic perturbations induced by this compound, indicating its impact on cellular energy production or biosynthesis. nih.gov By combining these different layers of omics data, researchers can construct comprehensive molecular profiles of the cellular response to this compound, identify key affected pathways, and potentially uncover synergistic interactions with other molecules. mdpi.comnih.gov This integrated approach can provide a deeper understanding of this compound's mechanisms of action and identify potential markers of its activity or efficacy in research models. jci.org

Q & A

Q. How can researchers determine the tertiary structure of Scolopin 1, and what experimental methodologies are most effective for this purpose?

Q. What are the primary challenges in isolating this compound from natural sources, and how can these be methodologically addressed?

Answer: Isolation challenges include low natural abundance, contamination with structurally similar peptides, and degradation during extraction. Researchers should use multi-step chromatography (e.g., reverse-phase HPLC with C18 columns) coupled with mass spectrometry (MS) for real-time purity assessment. Fraction collection should be guided by UV-Vis absorption at 280 nm (for aromatic residues) and validated via Edman degradation or tandem MS for sequence confirmation . A table comparing yield percentages across extraction buffers (e.g., acidic vs. neutral pH) can optimize protocols.

Q. How can in vitro assays be designed to evaluate the antimicrobial activity of this compound against Gram-negative bacteria?

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound’s anti-inflammatory properties?

Answer: Discrepancies often arise from differences in bioavailability or immune system interactions. Address this by:

  • Conducting pharmacokinetic studies (e.g., LC-MS/MS to quantify plasma concentrations over time).
  • Using transgenic animal models (e.g., NF-κB reporter mice) to track real-time immune responses.
  • Applying multi-omics integration (transcriptomics/proteomics) to identify off-target effects in vivo.
    Statistical models (e.g., mixed-effects regression) should correlate in vitro IC₅₀ values with in vivo efficacy metrics .

Q. What experimental strategies can validate the hypothesized ion channel modulation mechanism of this compound?

Answer:

  • Electrophysiology : Perform whole-cell patch-clamp recordings on transfected HEK293 cells expressing target channels (e.g., TRPV1). Compare current-voltage relationships before/after this compound application.
  • Fluorescent dye assays : Use calcium-sensitive dyes (e.g., Fluo-4 AM) to quantify intracellular Ca²⁺ flux.
  • Molecular docking simulations : Model this compound-channel interactions using Rosetta or AutoDock, followed by mutagenesis (e.g., alanine scanning) to validate binding residues.
    Data tables should include dose-response curves and p-values for significance testing .

Q. How can researchers optimize the synthesis of this compound analogs to enhance stability without compromising bioactivity?

Answer:

  • Solid-phase peptide synthesis (SPPS) : Introduce non-natural amino acids (e.g., D-isomers) at protease-susceptible sites.
  • PEGylation : Conjugate polyethylene glycol to the N-terminus to prolong half-life.
  • Stability assays : Incubate analogs in human serum (37°C, 24 hours) and quantify degradation via HPLC.
    Bioactivity is assessed via parallel artificial membrane permeability assays (PAMPA) and cytotoxicity screens (e.g., MTT assays). Tabulate half-life improvements vs. MIC values to identify optimal candidates .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s cytotoxicity across cell lines?

Answer:

  • Meta-analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity.
  • Machine learning : Apply principal component analysis (PCA) to identify confounding variables (e.g., cell line origin, passage number).
  • Dose-response modeling : Use four-parameter logistic curves (IC₅₀ ± 95% CI) to compare sensitivity.
    Include forest plots or heatmaps to visualize inter-study variability .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound’s therapeutic potential in chronic wounds?

Answer:

  • Population : Diabetic patients with non-healing ulcers.
  • Intervention : Topical application of this compound hydrogel (0.1% w/w).
  • Comparison : Standard care (e.g., silver sulfadiazine).
  • Outcome : Reduction in wound area (mm²/day) over 4 weeks.
  • Time : 28-day follow-up.
    This framework ensures clarity and comparability in clinical trial design .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

Answer:

  • 3Rs principle : Replace mammalian models with ex vivo human tissue cultures where possible.
  • Dose justification : Preclinical pharmacokinetic/pharmacodynamic (PK/PD) data must inform maximum tolerated doses.
  • Endpoint criteria : Define humane endpoints (e.g., tumor size limits) to avoid undue suffering.
    Submit protocols to institutional animal care committees (IACUC) for approval, referencing ARRIVE guidelines .

Q. How can interdisciplinary approaches address gaps in understanding this compound’s ecological role in its native species?

Answer:

  • Ethnobiology : Partner with field biologists to document the organism’s habitat and predator interactions.
  • Metabolomics : Compare this compound expression levels under stress (e.g., predation, drought) via LC-MS.
  • Computational ecology : Model population dynamics using Lotka-Volterra equations to predict evolutionary pressures.
    Data integration platforms (e.g., KNIME) can unify disparate datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.